molecular formula C10H9FN2O4S B2398163 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline CAS No. 2411240-21-4

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline

Cat. No.: B2398163
CAS No.: 2411240-21-4
M. Wt: 272.25
InChI Key: DJDNFGUDSXUDPS-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline is a synthetic organic compound characterized by its unique quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline typically involves the introduction of a fluorosulfonyl group to the quinoxaline core. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and tailored to the production capabilities of the manufacturing entity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives.

Scientific Research Applications

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

    Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyl functional group and exhibit similar reactivity.

    Quinoxaline Derivatives: Other quinoxaline derivatives may have different substituents but share the core quinoxaline structure.

Uniqueness: 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline is unique due to the combination of its fluorosulfonyl group and quinoxaline core

Properties

IUPAC Name

5-fluorosulfonyloxy-1,3-dimethyl-2-oxoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O4S/c1-6-10(14)13(2)7-4-3-5-8(9(7)12-6)17-18(11,15)16/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDNFGUDSXUDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)F)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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